Azetidin-3-yl 2-phenylacetate
Overview
Description
Azetidin-3-yl 2-phenylacetate is a chemical compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is part of the azetidine family, which is known for its unique four-membered nitrogen-containing ring structure. The presence of this strained ring system imparts distinct chemical properties and reactivity to the compound .
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions .
Mode of Action
This reactivity provides a highly attractive entry to bond functionalization by N–C bond cleavage . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .
Biochemical Pathways
These pathways involve CoA thioesters, ring activation to a 1,2-epoxide, isomerization to a seven-member O-heterocyclic enol ether (an oxepin), followed by hydrolytic ring cleavage and β-oxidation steps .
Pharmacokinetics
Related compounds with azetidine cores have shown high oral bioavailability in in vitro screens .
Result of Action
Azetidines and related compounds have been used as motifs in drug discovery, polymerization, and chiral templates .
Action Environment
The stability and reactivity of azetidines, in general, can be influenced by reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl 2-phenylacetate typically involves the [2+2] cycloaddition reactions, which are commonly used for the formation of azetidine rings . One of the methods includes the reaction of 2-isoxazoline-3-carboxylates with alkenes under visible light (blue light) to form the azetidine ring . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl 2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Azetidin-3-yl 2-phenylacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
2-Azetidinone: A structurally related compound with similar reactivity but different applications.
Uniqueness
Azetidin-3-yl 2-phenylacetate is unique due to its specific structure, which combines the azetidine ring with a phenylacetate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
azetidin-3-yl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14-10-7-12-8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXQZZAXUAHASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309893 | |
Record name | 3-Azetidinyl benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-63-7 | |
Record name | 3-Azetidinyl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinyl benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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